(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride
Overview
Description
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is a chemical compound that features a benzylamine structure with methoxy groups at the 2 and 4 positions on the benzene ring, and a pyridin-4-ylmethyl group attached to the amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride typically involves multi-step reactions. One common method starts with the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine . This intermediate can then be reacted with pyridin-4-ylmethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid .
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups and the pyridin-4-ylmethyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the benzylamine structure with methoxy groups but lacks the pyridin-4-ylmethyl group.
4-Methoxybenzylamine: Contains a single methoxy group and a benzylamine structure.
3,4-Dimethoxybenzylamine: Has methoxy groups at the 3 and 4 positions on the benzene ring.
Uniqueness
(2,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is unique due to the presence of both the 2,4-dimethoxybenzyl and pyridin-4-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12;/h3-9,17H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVQCZYMXOEQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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